molecular formula C10H8BrF3O2 B1428528 Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate CAS No. 875895-66-2

Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate

Cat. No. B1428528
M. Wt: 297.07 g/mol
InChI Key: IMFUCSJKSFEVFB-UHFFFAOYSA-N
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Description

Methyl benzoate compounds are commonly used in a variety of applications across multiple industries. They are characterized by a benzene ring connected to an ester functional group .


Synthesis Analysis

The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol. This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid .


Molecular Structure Analysis

Methyl benzoate, represented by the chemical formula C8H8O2, is an organic compound. A member of the benzoate ester family, this compound is characterized by a benzene ring connected to an ester functional group .


Chemical Reactions Analysis

Methyl benzoate can undergo a variety of reactions. For example, it can be hydrolyzed to form benzoic acid and methanol. This reaction is typically catalyzed by a base or an acid .


Physical And Chemical Properties Analysis

Methyl benzoate is a colorless liquid at room temperature. Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C. When it comes to solubility, methyl benzoate is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate and related compounds are primarily used in chemical synthesis and reactions. One study demonstrated its utility in forming α-methylene-γ-lactones through metal-mediated reactions, emphasizing its role in complex chemical synthesis (Drewes et al., 1995). Another significant application is in the synthesis of various intermediates and active pharmaceutical ingredients. For instance, its derivatives are key in synthesizing compounds like amido­flumet, a novel acaricide (Kimura & Hourai, 2005).

Crystallography and Molecular Structure Analysis

In crystallography, the derivatives of Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate are used to study molecular structures and interactions. This includes examining the crystal structures of various trifluoromethyl-substituted compounds to understand their molecular geometry and intermolecular interactions (Li et al., 2005).

Pharmaceutical and Medical Research

While the direct application of Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate in pharmaceuticals is limited, its derivatives play a role in synthesizing compounds with potential medical applications. For instance, it has been used in the synthesis of nilotinib, an antitumor agent (Wang, 2009). Additionally, derivatives of this compound have been explored for their antifolate properties in cancer treatment (Degraw et al., 1990).

Future Directions

Methyl benzoate’s high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications .

properties

IUPAC Name

methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)8-4-7(10(12,13)14)3-2-6(8)5-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFUCSJKSFEVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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